3-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one
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Overview
Description
3-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl group, and the coupling of the furan and piperidine rings. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The furan and piperidine rings can be coupled to the pyrimidine core using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine ring may yield dihydropyrimidines.
Scientific Research Applications
3-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrimidine and furan derivatives.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the furan and pyrimidine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(Furan-2-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one
- 3-{[4-(Furan-2-yl)-6-(chloromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one
Uniqueness
The presence of the trifluoromethyl group in 3-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H20F3N3O2S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C18H20F3N3O2S/c1-12-4-7-24(8-5-12)16(25)6-10-27-17-22-13(14-3-2-9-26-14)11-15(23-17)18(19,20)21/h2-3,9,11-12H,4-8,10H2,1H3 |
InChI Key |
MKUUWHJNVUHMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
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